Methyl 2-chloro-4-(dimethylamino)benzoate
Description
Methyl 2-chloro-4-(dimethylamino)benzoate is a benzoic acid derivative with a methyl ester group at the carboxylic acid position, a chlorine atom at the ortho (2nd) position, and a dimethylamino group at the para (4th) position. Its molecular formula is C₁₀H₁₁ClN₂O₂, with a molecular weight of 226.66 g/mol. Below, we compare its structure, reactivity, and properties with structurally or functionally related compounds.
Properties
IUPAC Name |
methyl 2-chloro-4-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(2)7-4-5-8(9(11)6-7)10(13)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBJZBQCZFLZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-(dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-4-(dimethylamino)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-chloro-4-(dimethylamino)benzoate possesses the following chemical characteristics:
- Molecular Formula : C10H12ClN
- Molecular Weight : 199.66 g/mol
- IUPAC Name : this compound
The compound features a benzoate structure with a chlorine atom and a dimethylamino group, which contribute to its reactivity and functionality in various applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. It has been studied for its potential as an antibacterial agent against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial therapies.
Drug Development
The compound's structure allows for modifications that can enhance its pharmacological properties. It serves as a scaffold in drug design, where derivatives of this compound are synthesized to improve efficacy and reduce toxicity. For instance, modifications to the dimethylamino group have led to compounds with better bioavailability and reduced side effects.
Herbicide Development
This compound is investigated for its potential use as an herbicide. Its ability to inhibit specific biochemical pathways in plants makes it suitable for developing selective herbicides that target unwanted vegetation without harming crops. Studies have indicated that formulations containing this compound can effectively control weed populations in agricultural settings.
Pesticide Formulations
In addition to herbicidal properties, this compound is also explored for its insecticidal capabilities. It can be incorporated into pesticide formulations aimed at protecting crops from insect infestations, thereby enhancing agricultural productivity.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at specific concentrations, suggesting its potential as an antibacterial agent in clinical settings.
Case Study 2: Agricultural Field Trials
Field trials conducted to evaluate the herbicidal effectiveness of formulations containing this compound demonstrated a marked reduction in weed biomass compared to untreated controls. The trials highlighted the compound's selective action on target weeds while preserving crop health.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-(dimethylamino)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and dimethylamino groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino)benzoate
- Structure: Ethyl ester group (COOCH₂CH₃) at the carboxylic acid position; dimethylamino group at the para position. No chlorine substituent.
- Molecular Weight : 207.27 g/mol.
- Key Differences: Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization systems compared to methacrylate-based amines. It achieves a higher degree of conversion in resin cements, likely due to favorable electron-donating effects of the dimethylamino group . Physical Properties: Resins containing this compound exhibit superior mechanical properties (e.g., hardness, stability) compared to those with 2-(dimethylamino)ethyl methacrylate .
- Applications : Used in dental resins as a co-initiator due to its efficiency in photopolymerization.
Isoamyl 4-(Dimethylamino)benzoate
- Structure: Isoamyl ester group (COO-isoamyl) at the carboxylic acid position; dimethylamino group at the para position. No chlorine substituent.
- Molecular Weight : 235.32 g/mol.
- Safety Profile: Specific first-aid measures are mandated for eye, skin, and inhalation exposure, suggesting higher irritancy compared to methyl or ethyl esters .
Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate (Pharmaceutical Impurity)
- Structure: Chlorine at the 5th position, methoxy at the 2nd, and acetylamino at the 4th position.
- Molecular Weight : 257.68 g/mol.
- Key Differences: Substituent Effects: The acetylamino and methoxy groups reduce electron-withdrawing effects compared to the dimethylamino and chloro combination in the target compound. This alters solubility and reactivity, making it a controlled impurity in pharmaceuticals . Applications: Monitored in drug synthesis to ensure purity, highlighting the importance of substituent positioning in bioactive molecules .
Comparison with Functional Analogues: Pesticide Derivatives
Several methyl benzoate derivatives with triazine and sulfonylurea groups are used as herbicides (e.g., triflusulfuron methyl ester, ethametsulfuron methyl ester) .
| Compound | Substituents | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|
| Triflusulfuron methyl ester | Triazine, sulfonylurea, trifluoroethoxy groups | ~414.3 g/mol | Herbicidal activity | Agriculture |
| Methyl 2-chloro-4-(dimethylamino)benzoate | 2-Cl, 4-(N(CH₃)₂), COOCH₃ | 226.66 g/mol | Unspecified bioactivity | Potential pharmaceuticals |
- Structural Contrast : The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity, suggesting divergent applications.
- Electronic Profile: The dimethylamino group in the target compound may enhance electron donation, whereas sulfonylurea groups in pesticides promote enzyme inhibition .
General Alkyl Benzoates: Toxicity and Physicochemical Trends
Evidence from alkyl benzoates (methyl, ethyl, butyl) reveals:
- Solubility : Shorter alkyl chains (methyl, ethyl) increase water solubility; longer chains (butyl, isoamyl) enhance lipid solubility .
- Toxicity: Methyl and ethyl benzoates exhibit lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to butyl derivatives . However, the chloro and dimethylamino groups in the target compound may modify its toxicity profile.
Biological Activity
Methyl 2-chloro-4-(dimethylamino)benzoate, a compound with significant potential in various biological applications, has been the subject of extensive research due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and a dimethylamino group attached to a benzoate moiety. This structural configuration is crucial as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors. The chloro and dimethylamino groups enhance the compound's binding affinity to molecular targets, which can modulate biochemical pathways essential for cellular function.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For instance, it has been compared to other benzoate derivatives, demonstrating superior antimicrobial activity due to its unique functional groups .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent . Studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways, although further research is needed to fully elucidate these mechanisms .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the compound's structure significantly affect its biological activity. For example, compounds lacking the chloro group demonstrated reduced reactivity and antibacterial efficacy compared to this compound .
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Chloro & Dimethylamino | High antimicrobial & anticancer activity |
| Methyl 4-(dimethylamino)benzoate | No Chloro Group | Reduced activity |
| Methyl 2-chloro-4-aminobenzoate | Amino Group | Different properties |
In Vivo Studies
In vivo studies using animal models have shown that this compound can effectively reduce bacterial loads in infected tissues. For instance, in a mouse model of infection, treatment with this compound resulted in significant decreases in lung bacterial counts compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
